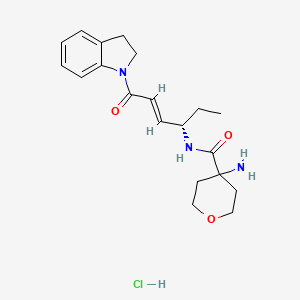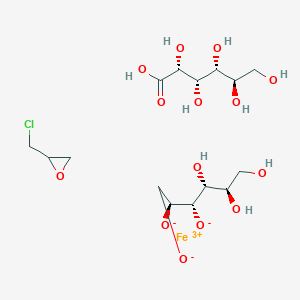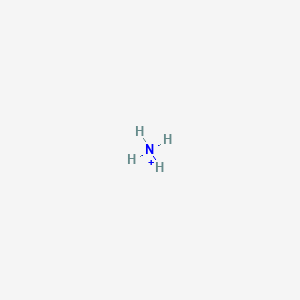
Zirconium cyclosilicate ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium cyclosilicate ion is a non-absorbed, non-polymer inorganic compound that selectively binds potassium ions in the gastrointestinal tract. It is primarily used to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium cyclosilicate ion is synthesized through a series of chemical reactions involving zirconium compounds and silicates. The process typically involves the following steps:
Mixing zirconium oxychloride with sodium silicate: This reaction forms a gel-like substance.
Aging the gel: The gel is aged under controlled conditions to allow the formation of the desired crystalline structure.
Washing and drying: The aged gel is washed to remove impurities and then dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure consistency and purity. The process is optimized to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Zirconium cyclosilicate ion primarily undergoes ion-exchange reactions. It selectively binds potassium ions in exchange for hydrogen and sodium ions. This selectivity is due to the specific pore size and structure of the compound .
Common Reagents and Conditions
Reagents: Sodium silicate, zirconium oxychloride, water.
Conditions: Controlled pH, temperature, and aging time to ensure the formation of the desired crystalline structure.
Major Products Formed
The primary product formed from the ion-exchange reactions is a complex of this compound with bound potassium ions. This complex is then excreted from the body, effectively lowering serum potassium levels .
Scientific Research Applications
Zirconium cyclosilicate ion has several scientific research applications:
Mechanism of Action
The mechanism of action of zirconium cyclosilicate ion involves its selective binding to potassium ions in the gastrointestinal tract. The compound’s microporous structure allows it to trap potassium ions while exchanging them for hydrogen and sodium ions. This ion-exchange process reduces the concentration of free potassium ions in the gastrointestinal lumen, leading to a decrease in serum potassium levels .
Comparison with Similar Compounds
Similar Compounds
Sodium polystyrene sulfonate: Another ion-exchange resin used to treat hyperkalemia.
Calcium polystyrene sulfonate: Similar to sodium polystyrene sulfonate but uses calcium ions for exchange.
Uniqueness
Zirconium cyclosilicate ion is unique due to its high selectivity for potassium ions, even in the presence of other cations such as calcium and magnesium. This selectivity is attributed to the specific pore size and structure of the compound, which mimics the actions of physiological potassium channels .
Properties
CAS No. |
1798388-14-3 |
|---|---|
Molecular Formula |
O9Si3Zr-2 |
Molecular Weight |
319.47 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexaoxido-1,3,5,2,4,6-trioxatrisilinane;zirconium(4+) |
InChI |
InChI=1S/O9Si3.Zr/c1-10(2)7-11(3,4)9-12(5,6)8-10;/q-6;+4 |
InChI Key |
RDSQBCIHAKLALF-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]1(O[Si](O[Si](O1)([O-])[O-])([O-])[O-])[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)











